molecular formula C17H25BO4 B13626431 4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane

Cat. No.: B13626431
M. Wt: 304.2 g/mol
InChI Key: QYPQYPYDNTZBJO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane is a boronic ester compound Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like toluene. The reaction mixture is heated to reflux, and water is removed to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate.

Major Products Formed

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Organoboron Intermediates: Formed in hydroboration reactions.

    Phenols: Formed in oxidation reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

    Medicinal Chemistry:

    Materials Science: Used in the synthesis of conjugated polymers and other advanced materials.

    Biological Research: Boronic esters are known to interact with biological molecules such as sugars, making them useful in the development of sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium. This is followed by reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane is unique due to its specific structure, which includes an oxolan-3-yloxy group attached to a phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C17H25BO4

Molecular Weight

304.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxolan-3-yloxymethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-13(10-14)11-20-15-8-9-19-12-15/h5-7,10,15H,8-9,11-12H2,1-4H3

InChI Key

QYPQYPYDNTZBJO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3CCOC3

Origin of Product

United States

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